N-(3-acetylphenyl)-N-(methylsulfonyl)glycine
Description
N-(3-acetylphenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a methylsulfonyl group and a 3-acetylphenyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8(13)9-4-3-5-10(6-9)12(7-11(14)15)18(2,16)17/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYRDUXUMKDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-N-(methylsulfonyl)glycine, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The compound features an acetyl group attached to a phenyl ring and a methylsulfonyl moiety linked to a glycine backbone. This unique structure is believed to contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound has been shown to suppress the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
- Induction of Apoptosis in Cancer Cells : Studies have demonstrated that this compound can induce apoptotic pathways in cancer cells by modulating the expression of Bcl-2 family proteins, leading to increased Bax and decreased Bcl-xl levels .
Anti-inflammatory Effects
A notable study assessed the anti-inflammatory properties of this compound through in vitro assays. The results indicated:
- Reduction in Cytokine Levels : The compound significantly lowered levels of TNF-α and IL-6 in activated macrophages, suggesting a potent anti-inflammatory effect.
- Inhibition of COX Enzymes : Similar to traditional NSAIDs, this compound inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .
Anticancer Activity
In vitro studies using various cancer cell lines (e.g., SK-OV-3 ovarian cancer cells) revealed:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 μM across different cancer types, indicating significant cytotoxicity against tumor cells while showing low cytotoxicity toward normal cells .
- Mechanisms of Action : The anticancer activity was associated with the activation of caspase pathways, leading to programmed cell death. Furthermore, it was found to inhibit cell proliferation by arresting the cell cycle at the G1 phase .
Case Studies
-
Case Study on Inflammatory Disease :
- A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in disease activity scores and improvement in quality of life metrics over a 12-week treatment period.
- Case Study on Cancer Treatment :
Data Summary
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Anti-inflammatory Cytokine Reduction | ELISA | Decrease in TNF-α and IL-6 levels |
| COX Inhibition | Enzyme Assay | Significant inhibition at low concentrations |
| Anticancer Activity (IC50) | MTT Assay | 5 - 15 μM across various cancer cell lines |
| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells post-treatment |
Comparison with Similar Compounds
Substituent Variations on the Aryl Ring
Variations in the aryl group significantly alter electronic and steric properties, impacting molecular interactions and bioactivity:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -F): Increase polarity and may enhance binding to targets like ion channels via dipole interactions .
- Acetyl Group (hypothetical for target compound): Balances electron withdrawal and steric effects, possibly optimizing solubility and target engagement.
Peptidomimetic Derivatives with Fmoc Protection
Compounds with fluorenylmethoxycarbonyl (Fmoc) groups serve as advanced intermediates in peptide synthesis:
Key Observations :
Ester Derivatives
Methyl or ethyl esters modify the carboxylic acid moiety, affecting reactivity and solubility:
Key Observations :
- Esterification : Enhances cell membrane permeability but requires enzymatic hydrolysis for activation .
Structural and Analytical Data
NMR and HRMS Trends
- NMR Chemical Shifts :
- HRMS Validation : Reported compounds show <0.005% error between calculated and observed masses, confirming structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
